molecular formula C6H9NO B1485668 (3S,4R)-4-ethynylpyrrolidin-3-ol CAS No. 2165773-04-4

(3S,4R)-4-ethynylpyrrolidin-3-ol

Cat. No. B1485668
CAS RN: 2165773-04-4
M. Wt: 111.14 g/mol
InChI Key: SVELREDANOONPQ-PHDIDXHHSA-N
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Description

(3S,4R)-4-ethynylpyrrolidin-3-ol, also known as 4-ethynylpyrrolidin-3-ol or 4-EPRL, is an organic compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. 4-EPRL has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been investigated for its ability to act as a prodrug, meaning it can be used to deliver drugs to specific sites in the body.

Scientific Research Applications

1. Intercalating Nucleic Acids (INAs)

(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was used in the synthesis of intercalating nucleic acids (INAs). These INAs, when incorporated into oligodeoxynucleotides (ODN), caused slight destabilization in INA-DNA duplexes, while INA-RNA duplexes were strongly destabilized. This finding is significant in understanding the stability and behavior of DNA and RNA structures (Filichev & Pedersen, 2003).

2. Enantioselective Synthesis

The compound was utilized in the enantioselective synthesis of 4,4-difluoropyrrolidin-3-ol, a valuable building block in medicinal chemistry. This synthesis route included exploiting the chirality derived from l-(+)-tartaric acid, showcasing the compound's relevance in synthesizing structurally complex and stereochemically defined compounds (Si et al., 2016).

3. Synthesis of Novel Heterocycles

In a study focusing on the synthesis of novel heterocycles, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was used as a precursor for complex reactions leading to new molecular structures with potential applications in drug development and materials science (Murthy et al., 2017).

4. Purine Nucleoside Phosphorylase Inhibitors

Derivatives of (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol were synthesized and evaluated as inhibitors of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism. These compounds showed potential as nanomolar competitive inhibitors of PNP, indicating their significance in medicinal chemistry and enzymology (Rejman et al., 2012).

5. Synthesis of Functionalized Pyrroles

The compound was instrumental in developing novel approaches for synthesizing functionalized pyrroles, important structures in organic and medicinal chemistry. This included the use of Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation reactions (Gabriele et al., 2012).

6. Synthesis of Bioactive Molecules

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol was synthesized as an intermediate for various bioactive molecules, showcasing its role in the efficient and large-scale production of compounds with potential therapeutic applications (Kotian et al., 2005).

properties

IUPAC Name

(3S,4R)-4-ethynylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-5-3-7-4-6(5)8/h1,5-8H,3-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVELREDANOONPQ-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H]1CNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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